tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[45]decane-8-carboxylate is an organic compound with a complex structure that includes a spirocyclic framework
Preparation Methods
The synthesis of tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[45]decane-8-carboxylate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres and specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest it may modulate certain signaling pathways involved in cellular processes .
Comparison with Similar Compounds
tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the core.
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Another related compound with different substituents that affect its chemical reactivity and applications
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxymethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-20(2,3)26-19(24)23-13-11-21(12-14-23)10-9-18(22-21)16-25-15-17-7-5-4-6-8-17/h4-8,18,22H,9-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPUOPZDGOEOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2)COCC3=CC=CC=C3)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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